N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound that features an isoxazole ring, a chlorophenyl group, and a benzamide moiety. Isoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzamide moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These include compounds like 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide, which have similar structural features and biological activities.
Chlorophenyl derivatives: Compounds such as chlorophenyl isoxazoles share the chlorophenyl group and exhibit comparable properties.
Uniqueness
N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-15-8-6-13(7-9-15)17-10-16(23-26-17)11-21-18(24)12-22-19(25)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFTYMHGHGOLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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